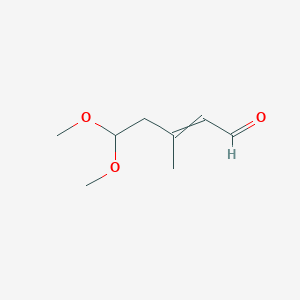
5,5-Dimethoxy-3-methylpent-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethoxy-3-methylpent-2-enal: is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of two methoxy groups and an aldehyde group attached to a pentene chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxy-3-methylpent-2-enal can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentene with dimethyl sulfate in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Reagents: 3-methyl-2-pentene, dimethyl sulfate, base (e.g., sodium hydroxide)
Conditions: Room temperature, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 5,5-Dimethoxy-3-methylpent-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products:
Oxidation: 5,5-Dimethoxy-3-methylpentanoic acid
Reduction: 5,5-Dimethoxy-3-methylpent-2-enol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: 5,5-Dimethoxy-3-methylpent-2-enal is used as an intermediate in organic synthesis
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity makes it a versatile building block for various chemical products.
作用機序
The mechanism of action of 5,5-Dimethoxy-3-methylpent-2-enal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The methoxy groups can also participate in substitution reactions, providing versatility in synthetic applications.
類似化合物との比較
3-Methyl-2-pentene: A precursor in the synthesis of 5,5-Dimethoxy-3-methylpent-2-enal.
5,5-Dimethoxy-2-pentanone: Similar structure but with a ketone group instead of an aldehyde.
5,5-Dimethoxy-3-methylpentanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both methoxy and aldehyde groups on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
特性
CAS番号 |
111728-22-4 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
5,5-dimethoxy-3-methylpent-2-enal |
InChI |
InChI=1S/C8H14O3/c1-7(4-5-9)6-8(10-2)11-3/h4-5,8H,6H2,1-3H3 |
InChIキー |
QJGAQZJISATUNI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=O)CC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
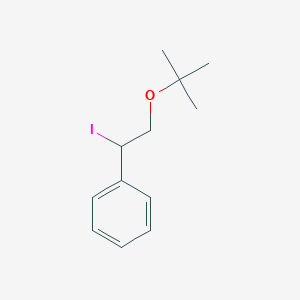
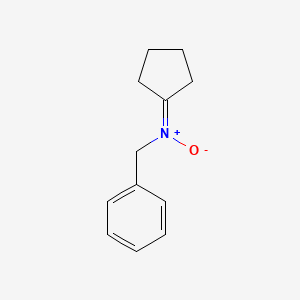
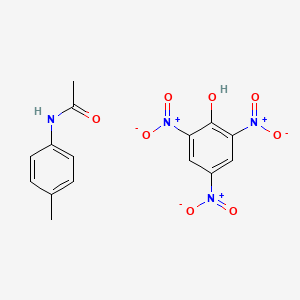
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
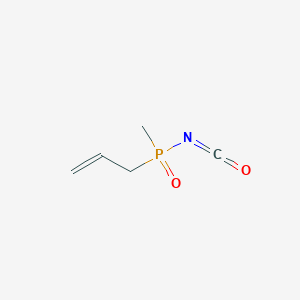
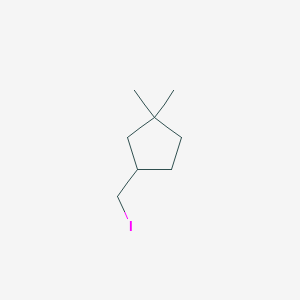
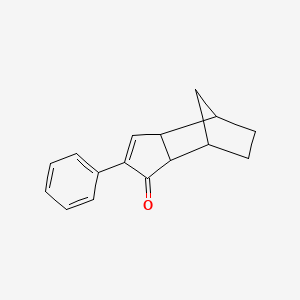
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
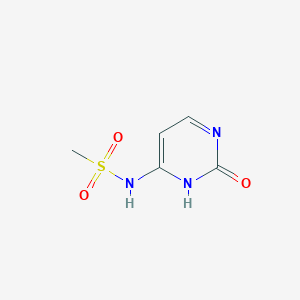
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
